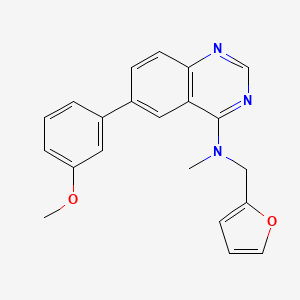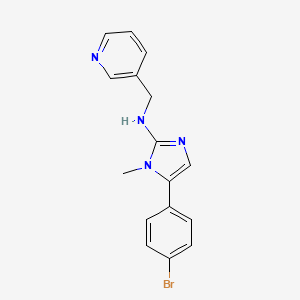
N-(2-furanylmethyl)-6-(3-methoxyphenyl)-N-methyl-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furanylmethyl)-6-(3-methoxyphenyl)-N-methyl-4-quinazolinamine is a member of quinazolines.
Wissenschaftliche Forschungsanwendungen
Optoelectronic Materials
Quinazolines like N-(2-furanylmethyl)-6-(3-methoxyphenyl)-N-methyl-4-quinazolinamine are a prominent group in medicinal chemistry due to their extensive biological activities. Recent research has delved into the synthesis and application of quinazoline derivatives in optoelectronic materials. These applications encompass luminescent elements, photoelectric conversion elements, image sensors, and organic light-emitting diodes (OLEDs). Specifically, quinazoline derivatives are invaluable in creating novel optoelectronic materials with luminescent properties. Their electroluminescent properties, when incorporated into π-extended conjugated systems, are particularly significant. Such materials are used in white OLEDs and red phosphorescent OLEDs. Additionally, these compounds are explored as structures for nonlinear optical materials and colorimetric pH sensors, signifying their broad applicability in various optoelectronic domains (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Medicinal Chemistry
Quinazoline derivatives have been pivotal in medicinal chemistry, especially in the context of specific biological activities. These compounds are part of a vital class of fused heterocycles present in numerous naturally occurring alkaloids. The stability of the quinazolinone nucleus has inspired the creation of novel medicinal agents by introducing various bioactive moieties. Quinazoline-4(3H)-one derivatives, in particular, have been synthesized and shown antibacterial activity against common pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This highlights the potential of quinazoline derivatives in combating antibiotic resistance, a significant concern in contemporary healthcare (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).
Bioactive Alkaloids
Further research on quinoline and quinazoline alkaloids, to which N-(2-furanylmethyl)-6-(3-methoxyphenyl)-N-methyl-4-quinazolinamine belongs, has revealed a range of bioactivities. These include antitumor, antimalarial, antibacterial, antifungal, antiparasitic, antiplatelet, and anti-inflammatory activities. The rich history and wide spectrum of bioactivities associated with these compounds underscore their potential in drug discovery and the development of new therapeutic agents (Shang et al., 2018).
Eigenschaften
Produktname |
N-(2-furanylmethyl)-6-(3-methoxyphenyl)-N-methyl-4-quinazolinamine |
|---|---|
Molekularformel |
C21H19N3O2 |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-6-(3-methoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C21H19N3O2/c1-24(13-18-7-4-10-26-18)21-19-12-16(8-9-20(19)22-14-23-21)15-5-3-6-17(11-15)25-2/h3-12,14H,13H2,1-2H3 |
InChI-Schlüssel |
XRFQRJXLBUIRJS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CO1)C2=NC=NC3=C2C=C(C=C3)C4=CC(=CC=C4)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,4S,9bS)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1227334.png)

![[(5,7-Dibromo-2-oxo-3-indolyl)amino]thiourea](/img/structure/B1227336.png)

![4-[2-Nitro-5-[4-(phenylmethyl)sulfonyl-1-piperazinyl]phenyl]morpholine](/img/structure/B1227340.png)
![3-[2-(2-Ethyl-1-piperidinyl)-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B1227344.png)


![2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide](/img/structure/B1227348.png)
![2-fluoro-N-[2-(3-pyridinyl)-3H-benzimidazol-5-yl]benzamide](/img/structure/B1227349.png)

![N-(2,6-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)thio]acetamide](/img/structure/B1227352.png)

![5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinoline-8(9H)-thione](/img/structure/B1227355.png)